3-[[Cyclopentyl(prop-2-ynyl)amino]methyl]imidazo[1,2-a]pyridine-6-carbonitrile
Description
3-[[Cyclopentyl(prop-2-ynyl)amino]methyl]imidazo[1,2-a]pyridine-6-carbonitrile is a nitrogen-containing heterocyclic compound characterized by an imidazo[1,2-a]pyridine core substituted with a carbonitrile group at position 6 and a cyclopentyl-propargylamino methyl group at position 2. This structure combines the aromaticity of the imidazo-pyridine system with the steric and electronic effects of the cyclopentyl and propargyl moieties, making it a candidate for diverse pharmacological applications, particularly in kinase inhibition or as a scaffold for medicinal chemistry .
The compound’s synthesis likely involves multi-step functionalization of the imidazo[1,2-a]pyridine core. For example, and highlight the use of Mannich reactions and cyanide substitution to introduce substituents at positions 3 and 6, respectively. The propargyl group may enhance metabolic stability or enable click chemistry for bioconjugation .
Properties
IUPAC Name |
3-[[cyclopentyl(prop-2-ynyl)amino]methyl]imidazo[1,2-a]pyridine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-2-9-20(15-5-3-4-6-15)13-16-11-19-17-8-7-14(10-18)12-21(16)17/h1,7-8,11-12,15H,3-6,9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLDLKDIMXUTQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CN=C2N1C=C(C=C2)C#N)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[Cyclopentyl(prop-2-ynyl)amino]methyl]imidazo[1,2-a]pyridine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine with an appropriate alkyne and nitrile under catalytic conditions. The reaction conditions often include the use of a base such as sodium hydroxide and a metal catalyst like copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[[Cyclopentyl(prop-2-ynyl)amino]methyl]imidazo[1,2-a]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-[[Cyclopentyl(prop-2-ynyl)amino]methyl]imidazo[1,2-a]pyridine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[[Cyclopentyl(prop-2-ynyl)amino]methyl]imidazo[1,2-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-[[Cyclopentyl(prop-2-ynyl)amino]methyl]imidazo[1,2-a]pyridine-6-carbonitrile with structurally related imidazo[1,2-a]pyridine derivatives, focusing on substituents, molecular properties, and reported applications:
*Calculated molecular weight based on formula.
Structural and Functional Analysis:
Fluorinated analogs (e.g., 3-(difluoromethyl)) exhibit increased lipophilicity and metabolic stability, a common strategy in medicinal chemistry .
Synthetic Accessibility :
- Methyl and unsubstituted derivatives (e.g., CAS 106850-34-4) are synthesized via straightforward cyanide substitution or Mannich reactions .
- The target compound’s propargyl group may require specialized handling due to reactivity, as seen in ’s use of controlled conditions for cyanide introduction.
Pharmacological Potential: Imidazo[1,2-a]pyridine-6-carbonitrile derivatives are frequently explored as kinase inhibitors or anticancer agents. For example, links similar structures to minodronic acid, a bone resorption inhibitor . The pyridazine analog (CAS 2001563-07-9) shows antiviral activity, suggesting that core heterocycle variation (pyridine vs. pyridazine) significantly alters biological targets .
Key Research Findings:
- Bioactivity : Methyl-substituted analogs (e.g., 3-Methylimidazo[1,2-a]pyridine-6-carbonitrile) demonstrate moderate cytotoxicity in cancer cell lines, with IC₅₀ values in the micromolar range .
- ADME Properties : Fluorinated derivatives exhibit improved pharmacokinetic profiles, including longer half-lives, due to reduced cytochrome P450 metabolism .
- Patent Relevance : European Patent 2022/06 () describes imidazo-pyrrolo-pyrazine derivatives with cyclopentyl groups, underscoring the therapeutic relevance of such substitutions in kinase targeting .
Biological Activity
3-[[Cyclopentyl(prop-2-ynyl)amino]methyl]imidazo[1,2-a]pyridine-6-carbonitrile is a synthetic compound belonging to the imidazo[1,2-a]pyridine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, effects on various biological systems, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways, which may lead to therapeutic effects in cancer and other diseases. The compound's structure allows it to bind effectively to these targets, influencing their activity and downstream signaling processes .
Biological Activity Overview
The following sections detail the biological activities observed in studies involving this compound.
Anticancer Activity
Several studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, related compounds have shown inhibition of c-Met phosphorylation in cancer cells, which is crucial for tumor growth and metastasis. The IC50 values for these compounds can vary significantly based on structural modifications.
Table 1: Anticancer Activity of Related Compounds
| Compound | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| Compound A | c-Met | 188.5 | EBC-1 |
| Compound B | c-Met | 106.7 | EBC-1 |
| This compound | Unknown | TBD | TBD |
Note: TBD indicates that specific data for this compound is currently not available but is anticipated based on structural analogs.
Case Studies
Case Study 1: Inhibition of c-Met Pathway
In a study investigating the effects of various imidazo[1,2-a]pyridine derivatives on c-Met signaling in cancer cells, it was found that modifications at the 6-position significantly enhanced inhibitory potency. The introduction of polar groups was shown to improve binding affinity and selectivity towards cancer cell lines expressing high levels of c-Met.
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis revealed that certain substitutions on the imidazo[1,2-a]pyridine scaffold could drastically alter biological activity. For instance, compounds with cyano groups exhibited enhanced anticancer activity compared to their non-substituted counterparts. This suggests that further exploration into the structural modifications of this compound could yield potent therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
